molecular formula C18H14N4OS3 B2788457 N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864918-23-0

N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B2788457
CAS No.: 864918-23-0
M. Wt: 398.52
InChI Key: BCVZUPCPSCNNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 1,3-benzothiazole moiety linked to the acetamide nitrogen.
  • A 1,2,4-thiadiazole ring substituted at the 3-position with a 3-methylphenyl group.
  • A sulfanyl (-S-) bridge connecting the thiadiazole and acetamide groups.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-7-2-3-8-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZUPCPSCNNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an alkyl halide to form the benzothiazole ring.

    Formation of Thiadiazole Ring: Reacting 3-methylphenyl hydrazine with thiocarbonyl compounds to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiadiazole rings through a sulfanyl linkage using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. A study evaluating various thiadiazole compounds demonstrated that some derivatives showed IC₅₀ values in the low micromolar range against several cancer cell lines, including:

  • Prostate Cancer (PC3)
  • Colon Cancer (HT-29)
  • Neuroblastoma (SKNMC)

For instance, a related compound exhibited an IC₅₀ value of 0.28 µg/mL against MCF-7 breast cancer cells, highlighting the potential of these compounds in cancer therapy .

Case Studies and Findings

  • Cytotoxicity Evaluation : In vitro studies have shown that N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide exhibits cytotoxicity against various cancer cell lines. The MTT assay results indicated varying levels of effectiveness depending on the specific structural modifications made to the thiadiazole core .
  • Structure–Activity Relationship (SAR) : Understanding how different substituents affect biological activity is crucial for optimizing these compounds for therapeutic use. For example, modifications on the phenyl ring significantly influence cytotoxic potency .

Potential Therapeutic Applications

Given its promising anticancer properties, this compound could be further developed as a lead compound in drug discovery programs targeting specific cancers.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

N-(3-methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide (Compound 1)
  • Structural Differences: Replaces the 1,3-benzothiazole with a 3-methylphenyl group and introduces a toluidino (3-methylanilino) substituent on the thiadiazole ring.
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide
  • Structural Differences : Substitutes the 3-methylphenyl with a 2-chlorophenyl group and replaces benzothiazole with a 2-furylmethyl moiety.
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity, which could alter reactivity or metabolic stability. The furan ring may reduce steric hindrance compared to benzothiazole .
Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₆N₄OS₂ 396.49 3-methylphenyl, benzothiazole
Compound 1 C₁₇H₁₆N₄OS₂ 364.46 3-toluidino, 3-methylphenyl
2-Chlorophenyl Derivative C₁₅H₁₂ClN₃O₂S₂ 365.85 2-chlorophenyl, furylmethyl

Heterocyclic Core Modifications

N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
  • Structural Differences : Replaces the benzothiazole with a 1,3-benzodioxole group and substitutes the thiadiazole with a fused thiazolo-triazole system.
  • Impact : The benzodioxole group may enhance metabolic resistance, while the triazole-thiazole fusion could increase rigidity, affecting target binding .
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
  • Structural Differences : Uses a piperidinyl acetamide instead of benzothiazole and a benzylsulfanyl group on the thiadiazole.
  • Reported bioactivities include antihypertensive and anticonvulsant effects, suggesting a broader therapeutic scope compared to the target compound .

Functional Group and Bioactivity Correlations

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) in the 2-chlorophenyl derivative may increase oxidative stability but reduce nucleophilic susceptibility.
  • Heterocycle Size and Rigidity :
    • Thiadiazoles (5-membered) in the target compound allow conformational flexibility, whereas triazole-thiazole systems impose rigidity, possibly enhancing selectivity.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of benzothiazole and thiadiazole moieties. The molecular formula is C17H16N4OSC_{17}H_{16}N_{4}OS, indicating the presence of nitrogen and sulfur heteroatoms that contribute to its biological activity.

Structural Representation

\text{N 1 3 benzothiazol 2 yl 2 3 3 methylphenyl 1 2 4 thiadiazol 5 yl sulfanyl}acetamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzothiazole and thiadiazole derivatives. For instance, a related compound with a 6-methylbenzothiazole moiety exhibited significant antiproliferative effects against various cancer cell lines, including lung adenocarcinoma (A549) and mouse fibroblast (NIH/3T3) cells. The study demonstrated that this compound induced apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
6-Methylbenzothiazole DerivativeA5497.4Apoptosis
Thiadiazole DerivativeNIH/3T35.0Necrosis

The mechanism by which this compound exerts its antitumor effects involves several pathways:

  • Inhibition of Protein Kinases : Certain derivatives have been shown to inhibit specific protein kinases associated with cancer progression.
  • Induction of Apoptosis : Flow cytometry analyses indicated increased apoptotic cell populations in treated cultures.
  • Anticholinesterase Activity : Some studies suggest that these compounds may also exhibit anticholinesterase properties, which could enhance their therapeutic profile against neurodegenerative diseases .

Other Biological Activities

In addition to antitumor effects, compounds with similar structures have demonstrated a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Reduces inflammation markers in vitro.
  • Antioxidant : Scavenges free radicals and reduces oxidative stress .

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the efficacy of a thiadiazole derivative in vivo using murine models. The compound significantly reduced tumor size compared to controls and was well-tolerated with minimal toxicity observed at therapeutic doses. Histopathological examinations confirmed reduced tumor proliferation and increased apoptosis in treated groups .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related benzothiazole derivatives in models of induced seizures. The compounds showed significant anticonvulsant activity without notable neurotoxicity, suggesting potential for treating epilepsy .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide?

The compound can be synthesized via multi-step reactions involving condensation of 1,3-benzothiazol-2-amine with a thiadiazole-sulfanyl intermediate. Key steps include:

  • Thiadiazole ring formation : Reacting 3-(3-methylphenyl)thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
  • Sulfanyl bridge formation : Coupling the thiadiazole intermediate with 2-chloroacetamide derivatives using triethylamine in dry benzene or dioxane .
  • Final purification : Recrystallization from ethanol-DMF mixtures and characterization via NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : To verify proton environments and confirm substituent positions (e.g., aromatic protons in the benzothiazole and thiadiazole rings) .
  • HPLC : For assessing purity (>95%) and identifying byproducts .
  • Mass spectrometry : To validate the molecular ion peak (e.g., m/z ~450–500 range for similar compounds) .

Q. What pharmacological screening approaches are suitable for initial activity assessment?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve reproducibility for multi-step syntheses .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across assays) be resolved?

  • Assay standardization : Ensure consistent cell line passages, incubation times, and reagent batches .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Target engagement studies : Employ SPR (surface plasmon resonance) to measure direct binding affinities to suspected targets .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

  • Substituent variation : Modify the 3-methylphenyl group on the thiadiazole ring to electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or tubulin) .
  • Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger Suite .

Q. How can solubility challenges be addressed to enhance bioavailability?

  • Co-solvent systems : Use PEG-400 or cyclodextrins for in vitro assays .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.